4-(Hydroxymethyl)-1,3-thiazole-2-carbonitrile
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Overview
Description
4-(Hydroxymethyl)-1,3-thiazole-2-carbonitrile is a heterocyclic compound containing a thiazole ring substituted with a hydroxymethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-1,3-thiazole-2-carbonitrile typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the reaction of 2-aminothiazole with formaldehyde and hydrogen cyanide under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-1,3-thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonitrile group can be reduced to form an amine derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)-1,3-thiazole-2-carbonitrile.
Reduction: 4-(Hydroxymethyl)-1,3-thiazole-2-amine.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(Hydroxymethyl)-1,3-thiazole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1,3-thiazole-2-carbonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl and carbonitrile groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- 4-(Hydroxymethyl)-1,3-thiazole-2-amine
- 4-(Carboxymethyl)-1,3-thiazole-2-carbonitrile
- 4-(Hydroxymethyl)-1,3-thiazole-2-methyl
Comparison: 4-(Hydroxymethyl)-1,3-thiazole-2-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a versatile platform for further functionalization and exploration in various scientific fields.
Properties
IUPAC Name |
4-(hydroxymethyl)-1,3-thiazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c6-1-5-7-4(2-8)3-9-5/h3,8H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRWGYQFJLHKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C#N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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